6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine
Description
Properties
IUPAC Name |
6-bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-21-15-6-2-12(3-7-15)11-19-17-9-4-13-10-14(18)5-8-16(13)20-17/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHHWJMSFPVVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups .
Scientific Research Applications
Pharmaceutical Research Applications
-
Cancer Therapeutics :
- 6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine has been identified as a potential inhibitor of specific enzymes involved in cancer progression. Research indicates that it can effectively bind to various biological targets, including kinases that play crucial roles in cellular signaling pathways.
- Its structural components allow it to interact with targets involved in tumor growth and metastasis, making it a candidate for further pharmacological investigations aimed at developing novel cancer therapies.
-
Enzyme Inhibition :
- The compound exhibits significant inhibitory activity against several enzymes related to cancer cell proliferation. For instance, studies have shown that similar quinoline derivatives can inhibit tubulin polymerization, impacting cell cycle progression and apoptosis in cancer cells .
- The mechanism of action typically involves binding to the active sites of enzymes, thereby blocking their function and leading to reduced cell viability in cancer models.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine | Similar quinoline structure with bromine at position 7 | Potentially similar enzyme inhibition | Different substitution pattern may affect activity |
| 6-Chloro-N-[(4-methoxyphenyl)methyl]quinolin-2-amine | Chlorine instead of bromine | Varying inhibitory profile | Chlorine may alter electronic properties |
| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | Difluoromethyl substitution | Enhanced potency against specific targets | Fluorinated groups often improve metabolic stability |
This table illustrates how variations in substitution patterns can significantly influence biological activity and chemical properties, underscoring the importance of this compound in medicinal chemistry contexts.
Case Studies
- Inhibition Studies :
-
Mechanistic Insights :
- Research indicates that the compound's mechanism involves disrupting critical signaling pathways associated with cell survival and proliferation. This disruption leads to increased rates of apoptosis in malignant cells while sparing normal cells, highlighting its potential for selective targeting in cancer therapy .
Mechanism of Action
The mechanism of action of 6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, quinoline derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Substituent Position
- 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (Compound 9) This analog substitutes the 4-methoxybenzyl group with a benzo-triazolyl moiety at the 4-amine position (vs. 2-amine in the target compound). Synthesis yielded 68% via reflux of 6-bromo-4-chloroquinoline with the amine precursor . Key Data:
- Yield: 68%
- $ ^1H $-NMR (DMSO-d6): δ 11.29 (s, 1H, NH), 9.21 (d, J=2.0 Hz, 1H), 4.54 (s, 3H, CH3) .
- X-ray crystallography confirmed planar quinoline and benzotriazole moieties .
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine The 4-amine position is substituted with a 3-difluoromethylphenyl group. The electron-withdrawing CF2H group may alter electronic properties and hydrogen-bonding interactions. This compound was synthesized in "excellent yield" using similar methods .
Heterocycle Core Modifications
- 6-Bromo-N-[4-(2-methoxyethoxy)phenyl]quinazolin-2-amine Replacing the quinoline core with quinazoline (a benzene fused with a pyrimidine ring) increases hydrogen-bond acceptor capacity. The 2-methoxyethoxy group enhances solubility compared to the methoxybenzyl group .
Substituent Complexity
- N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine Features a 4-bromophenyl group at the 4-amine position, with additional ethoxy and methyl substituents on the quinoline core. The ethoxy group may improve metabolic stability over methoxy . Molecular Weight: 357.24 g/mol .
Crystallographic and Spectral Analysis
- X-ray Crystallography : The benzo-triazol-5-yl analog (Compound 9) was resolved using SHELXT and Olex2, confirming a planar structure with intermolecular π-π interactions .
- NMR Trends: Quinoline 4-amine protons (e.g., δ 8.54 in ) resonate downfield compared to 2-amine derivatives due to electronic effects.
Biological Activity
6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. The compound features a quinoline core, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Structural Characteristics
The compound's structure includes:
- Bromine atom at the 6-position of the quinoline ring.
- Methoxy-substituted phenyl group attached via a methyl linkage at the nitrogen atom.
These features contribute to its unique chemical properties and interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
The compound has shown promise as an inhibitor of specific enzymes related to cancer progression. Its ability to interact with biological targets such as kinases makes it a candidate for further pharmacological investigation.
Table 1: Summary of Anticancer Activities
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Various Tumor Cells | 10 - 50 | Enzyme inhibition | |
| SPCA1 | 84.20 ± 1.72 | Selective cytotoxicity | |
| MX-1 Breast Cancer | 2 | Apoptosis induction |
Antimicrobial Activity
The compound’s structure is beneficial in developing antimicrobial agents. Its derivatives have been explored for their effectiveness against various pathogens.
Table 2: Antimicrobial Efficacy
The molecular mechanism involves binding interactions with specific biomolecules, particularly kinases and receptors involved in cellular signaling pathways. For instance, the compound can bind to metabotropic glutamate receptor type 1 (mGluR1), inhibiting its activity and leading to alterations in intracellular calcium levels, which are crucial for neural communication and memory formation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methods : The common method involves refluxing derivatives with para-methoxybenzylamine in suitable solvents, yielding high purity products.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that variations in substitution patterns significantly influence biological activity. For example, substituents at the 6-position can enhance anticancer effects by improving binding affinity to target enzymes .
- In Vivo Studies : Animal models have demonstrated the efficacy of this compound in reducing tumor growth, highlighting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine?
- Answer: Synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, brominated quinoline intermediates (e.g., 6-bromoquinolin-2-amine) react with 4-methoxybenzyl halides or alcohols under basic conditions. Column chromatography (e.g., using MeOH:DCM gradients) is critical for purification . Tertiary amines or Cs₂CO₃ are often used as bases to facilitate coupling .
Q. How is the structural identity of this compound confirmed?
- Answer: Multi-technique validation is essential:
- NMR Spectroscopy: Distinct signals for the quinoline core (e.g., δ 7.88 ppm for H-3 in quinoline) and the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃) .
- X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond angles and Br/CH₂ spatial arrangements .
- Mass Spectrometry: ESIMS or HRMS confirms molecular weight (e.g., [M+H]⁺ expected at ~357 Da for C₁₇H₁₄BrN₂O) .
Q. What are the primary research applications of this compound?
- Answer: It serves as a precursor for enzyme inhibitors (e.g., nitric oxide synthase) due to its bromine’s electrophilic reactivity and the 2-aminoquinoline scaffold’s binding affinity . It is also used in structure-activity relationship (SAR) studies to optimize substituent effects .
Advanced Research Questions
Q. What experimental challenges arise in synthesizing this compound, and how are they mitigated?
- Answer:
- Low Yield: Steric hindrance from the 4-methoxybenzyl group reduces reaction efficiency. Microwave-assisted synthesis or elevated temperatures (e.g., 80°C in DMF) improve kinetics .
- Byproduct Formation: Competing reactions (e.g., dehalogenation) are minimized using anhydrous solvents and inert atmospheres .
- Purification: Gradient elution in chromatography (e.g., 1–5% MeOH in DCM) resolves polar impurities .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Answer:
- Bromine at C-6: Enhances binding to hydrophobic enzyme pockets (e.g., neuronal nitric oxide synthase) compared to chloro or fluoro analogs .
- 4-Methoxybenzyl Group: Methoxy’s electron-donating properties improve solubility and π-π stacking in protein-ligand interactions .
- Data Table:
| Substituent | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Br (C-6) | 12 ± 2 | 45 |
| Cl (C-6) | 85 ± 10 | 28 |
| H (C-6) | >1000 | 60 |
Q. How are contradictions in spectral data resolved during structural analysis?
- Answer: Discrepancies between NMR and X-ray data (e.g., unexpected proton coupling) are addressed by:
- Dynamic Effects: Variable-temperature NMR resolves rotational barriers in the benzyl group .
- DFT Calculations: Validate crystallographic bond lengths against theoretical models .
- Multi-Nuclear NMR: ¹³C and DEPT-135 spectra confirm quaternary carbons in the quinoline ring .
Q. What strategies optimize selectivity in enzyme inhibition studies?
- Answer:
- Co-crystallization: Structures solved via SHELX refine ligand-enzyme interactions, guiding substituent design .
- Protease Assays: Competitive binding assays (e.g., fluorescence polarization) quantify selectivity over off-target enzymes .
- Metabolic Stability: Microsomal incubation (e.g., liver microsomes) identifies labile groups (e.g., methoxy) for replacement .
Methodological Considerations
Q. Which analytical techniques are critical for validating purity and stability?
- Answer:
- HPLC-PDA: Detects degradation products (e.g., de-brominated byproducts) with >95% purity thresholds .
- Elemental Analysis: Confirms C/H/N/Br ratios within ±0.3% of theoretical values .
- Accelerated Stability Studies: Storage at 40°C/75% RH for 4 weeks monitors hygroscopicity and photodegradation .
Q. How is computational modeling integrated into the design of derivatives?
- Answer:
- Docking Simulations (AutoDock Vina): Predict binding poses in enzyme active sites, prioritizing substituents with favorable ΔG values .
- MD Simulations (GROMACS): Assess conformational stability over 100-ns trajectories .
- QM/MM Calculations: Optimize transition states for bromine-mediated covalent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
